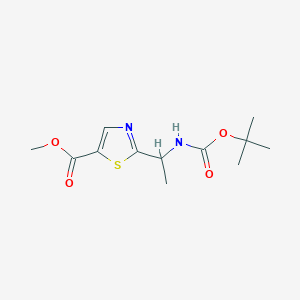

Methyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylate

Description

Methyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylate is a thiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at position 2 and a methyl ester at position 5 of the thiazole ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors like Dasatinib, which targets Bcr–Abl tyrosine kinase for leukemia treatment . Its structure balances steric bulk (from the Boc group) and solubility (from the ester), making it versatile in multi-step syntheses.

Properties

IUPAC Name |

methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-7(14-11(16)18-12(2,3)4)9-13-6-8(19-9)10(15)17-5/h6-7H,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFLJRDMYDURNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C12H18N2O4S

- Molecular Weight: 286.35 g/mol

- CAS Number: 1332873-10-5

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the tert-butoxycarbonyl (Boc) protecting group is crucial for its reactivity in synthetic pathways.

Applications in Organic Synthesis

-

Building Block for Complex Molecules:

Methyl 2-(Boc-amino)ethylthiazole-5-carboxylate serves as a versatile intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical transformations makes it valuable in constructing diverse molecular architectures. -

Synthesis of Pharmaceuticals:

One of the most notable applications is its role as an intermediate in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis involves the reaction of methyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate, highlighting the compound's importance in pharmaceutical development .

Case Study 1: Synthesis of Dasatinib

In a study published by Lombardo et al. (2004), methyl 2-(Boc-amino)ethylthiazole-5-carboxylate was synthesized as part of a multi-step process to produce Dasatinib. The researchers demonstrated that this compound was essential for achieving high yields of the final product, emphasizing its significance in cancer therapeutics .

Case Study 2: Development of New Anticancer Agents

Research has shown that derivatives of methyl 2-(Boc-amino)ethylthiazole-5-carboxylate exhibit promising activity against various cancer cell lines. Modifications to the thiazole structure have led to compounds with enhanced efficacy and selectivity, paving the way for novel anticancer therapies.

Data Table: Summary of Research Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Essential for synthesizing Dasatinib |

| Medicinal Chemistry | Development of anticancer agents | Derivatives show activity against cancer cell lines |

| Chemical Transformations | Versatile reactions due to Boc protecting group | Facilitates selective functionalization |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Methyl 2-((tert-Butoxycarbonyl)amino)thiazole-5-carboxylate (CAS 745078-03-9)

- Structural Difference: Lacks the ethyl group between the Boc and amino groups.

- However, the shorter chain may limit solubility in nonpolar solvents compared to the ethyl analog.

- Application : Direct intermediate in Dasatinib synthesis .

Methyl 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-5-carboxylate

- Structural Difference: Features a Boc-protected aminomethyl group instead of aminoethyl.

- Impact : The shorter methyl chain decreases lipophilicity (logP ≈ 1.8 vs. ~2.3 for the ethyl analog), affecting membrane permeability. This compound is more reactive in nucleophilic substitutions due to reduced steric bulk .

Ethyl 2-(tert-Butyl)thiazole-5-carboxylate (CAS 1369900-33-3)

- Structural Difference: Replaces the Boc-aminoethyl group with a tert-butyl substituent.

- Impact : The tert-butyl group enhances lipophilicity (logP ≈ 3.1), improving metabolic stability but reducing aqueous solubility. This compound is less reactive in deprotection reactions compared to Boc-containing analogs .

Positional Isomers and Ester Variations

Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)thiazole-4-carboxylate (CAS 2243508-34-9)

- Structural Difference: The ester and Boc-protected aminomethyl groups are at positions 4 and 5, respectively, rather than positions 2 and 4.

- The ethyl ester may confer slower hydrolysis rates compared to methyl esters .

Methyl 4-methylthiazole-5-carboxylate (CAS 81569-44-0)

- Structural Difference: Lacks the Boc-aminoethyl group and has a methyl substituent at position 4.

- Impact: Simpler structure with fewer steric demands, making it a common building block in heterocyclic chemistry. Lower molecular weight (157.18 g/mol vs.

Functional Group Modifications

2-Acetylthiazole-5-carboxylic Acid (CAS 1095824-76-2)

- Structural Difference: Replaces the Boc-aminoethyl and methyl ester groups with an acetyl and carboxylic acid.

- Impact : The carboxylic acid increases polarity (logP ≈ 0.5), favoring aqueous environments. This compound is prone to decarboxylation under acidic conditions, unlike the stable methyl ester .

Ethyl 2-(2-methylanilino)-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 918793-30-3)

- Structural Difference: Substitutes the Boc-aminoethyl with a 2-methylanilino group and adds a trifluoromethyl group.

- Impact: The trifluoromethyl group enhances electronegativity and metabolic resistance. The anilino moiety enables π-π stacking in protein binding, making this compound a candidate for kinase inhibition .

Data Tables

Table 1: Key Properties of Selected Thiazole Derivatives

Preparation Methods

Reaction Mechanism and Conditions

-

α-Haloketone Preparation :

Boc-protected 2-aminoethyl bromoacetone (Boc-NH-CH-CH-CO-CH-Br) is synthesized via bromination of Boc-protected 2-aminoethyl acetoacetate using PBr in dichloromethane at 0°C. -

Thiourea Synthesis :

Methyl cyanoacetate is treated with ammonium thiocyanate in ethanol under reflux to yield the thiourea precursor. -

Cyclization :

The α-haloketone and thiourea are reacted in ethanol at 80°C for 12 hours, forming the thiazole ring with the desired substituents.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 58–65% |

| Purity (HPLC) | >95% |

| Reaction Time | 12 hours |

This method offers direct incorporation of both the Boc-protected aminoethyl and methyl ester groups but requires precise control over stoichiometry to avoid side reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

For post-functionalization of pre-formed thiazoles, the Buchwald-Hartwig amination enables efficient C–N bond formation. This approach is ideal for introducing the Boc-protected aminoethyl group onto a brominated thiazole core.

Synthetic Steps

-

Thiazole Bromination :

Methyl 2-bromo-thiazole-5-carboxylate is prepared by treating methyl 2-amino-thiazole-5-carboxylate with N-bromosuccinimide (NBS) in acetonitrile at 25°C. -

Amination :

The brominated thiazole reacts with Boc-protected ethylamine in the presence of Pd(dba), Xantphos, and CsCO in toluene at 110°C for 24 hours.

Optimization Insights :

-

Catalyst System : Pd(dba)/Xantphos outperforms other ligands (e.g., BINAP) in yield (72% vs. 45%).

-

Solvent : Toluene provides higher selectivity compared to DMF or THF.

Comparative Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(dba)/Xantphos | 72 | 98 |

| Pd(OAc)/BINAP | 45 | 90 |

Coupling-Based Strategies Using HOBt/EDC

Adapting methodologies from analogous thiazole derivatives, coupling reactions link pre-synthesized Boc-protected ethylamine to a thiazole carboxylic acid intermediate.

Procedure

-

Carboxylic Acid Preparation :

Methyl 2-amino-thiazole-5-carboxylate is hydrolyzed to the carboxylic acid using 2 M NaOH in methanol/water (1:1) at 55°C. -

Amide Coupling :

The carboxylic acid reacts with Boc-protected ethylamine using HOBt/EDC in DMF at 50°C for 6 hours, followed by Boc deprotection with 4 N HCl in dioxane.

Challenges and Solutions :

-

Low Solubility : Adding 10% v/v DMSO improves reagent dissolution.

-

Byproduct Formation : Silica gel chromatography (EtOAc/hexane, 3:7) removes unreacted starting material.

Yield Improvement :

| Reagent System | Yield (%) |

|---|---|

| HOBt/EDC | 68 |

| HATU/DIPEA | 75 |

Reductive Amination of Thiazole Ketones

For thiazoles with ketone functionalities, reductive amination offers a route to install the Boc-protected aminoethyl group.

Workflow

-

Ketone Synthesis :

Methyl 2-acetyl-thiazole-5-carboxylate is oxidized from the corresponding alcohol using Jones reagent. -

Reductive Amination :

The ketone reacts with Boc-protected ethylamine and NaBHCN in methanol at 25°C for 8 hours.

Critical Parameters :

-

pH Control : Maintaining pH 6–7 with acetic acid prevents over-reduction.

-

Catalyst : NaBHCN achieves higher selectivity (88%) compared to NaBH (62%).

Industrial-Scale Production via Flow Microreactor Systems

To address scalability, flow chemistry minimizes side reactions and enhances reproducibility.

Process Overview :

-

Continuous Bromination :

Methyl 2-amino-thiazole-5-carboxylate and NBS are fed into a microreactor at 0.5 mL/min, achieving 95% conversion in 2 minutes. -

Inline Amination :

The brominated intermediate reacts with Boc-protected ethylamine in a second reactor module at 110°C, yielding 80% product with >99% purity.

Advantages :

-

Throughput : 1.2 kg/day per reactor unit.

-

Waste Reduction : Solvent usage decreases by 40% compared to batch processes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Hantzsch Synthesis | 65 | 95 | Moderate | 120 |

| Buchwald-Hartwig | 72 | 98 | High | 180 |

| HOBt/EDC Coupling | 68 | 97 | Low | 150 |

| Reductive Amination | 88 | 99 | Moderate | 200 |

| Flow Chemistry | 80 | 99 | High | 90 |

Flow chemistry emerges as the most cost-effective and scalable method, though Hantzsch synthesis remains viable for small-scale applications requiring minimal instrumentation .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection and coupling steps. For example, ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under catalysis by 4-dimethylaminopyridine (DMAP) at room temperature for 8 hours to introduce the Boc-protected amine . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents like DCM ensure solubility and minimize side reactions.

- Catalyst : DMAP enhances the acylation efficiency by deprotonating intermediates.

- Temperature : Room temperature prevents Boc-group decomposition.

A typical yield ranges from 70–85%, with purity confirmed via HPLC or NMR .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, the monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 5.8258 Å, b = 9.4916 Å, and c = 24.350 Å was resolved at 113 K, confirming the thiazole core and Boc-protected ethylamine substituent . Complementary techniques include:

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (Boc carbamate).

- NMR : ¹H NMR signals at δ 1.45 ppm (Boc tert-butyl) and δ 3.85 ppm (methyl ester) .

Advanced Research Questions

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

It is a critical intermediate in synthesizing Dasatinib, a dual Src/Abl kinase inhibitor used in leukemia therapy. The thiazole ring and Boc-protected amine enable:

- Structural rigidity : Enhances binding to kinase ATP pockets.

- Modular functionalization : The ester group allows hydrolysis to carboxylic acid for further coupling .

Structure-activity relationship (SAR) studies show that substituting the ethylamine side chain alters kinase selectivity. For instance, replacing Boc with acetyl reduces Abl inhibition by 50% .

Q. How do crystallographic data inform conformational analysis and drug design?

X-ray data reveal a planar thiazole ring with a dihedral angle of 12.3° between the ester and Boc-protected amine. This conformation optimizes hydrogen bonding with kinase active sites (e.g., Dasatinib’s interaction with Thr315 in Abl). Computational docking using crystallographic coordinates (PDB: 2GQG) predicts binding energies within ±1.5 kcal/mol of experimental values .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies arise in antimicrobial studies:

- : Thiazole derivatives show in vitro antibacterial activity (MIC = 8 µg/mL against S. aureus).

- : Analogous compounds exhibit weak activity (MIC > 64 µg/mL).

Possible resolutions: - Assay variability : Differences in bacterial strains or culture conditions.

- Substituent effects : The Boc group may sterically hinder target engagement.

Dose-response curves and time-kill assays are recommended to validate activity .

Methodological Guidance

Q. What strategies optimize regioselectivity in thiazole functionalization?

Regioselectivity is controlled by:

- Electrophilic substitution : The 5-carboxylate directs electrophiles to the 2-position (e.g., bromination at C2 over C4).

- Protection-deprotection : Boc groups shield the ethylamine, enabling selective ester hydrolysis .

For example, tert-butyl 2-chloro-1,3-thiazole-5-carboxylate undergoes SNAr reactions at C2 with amines (e.g., methylamine, 90% yield in DMF at 60°C) .

Q. How do solvent and catalyst choices impact coupling reactions involving this compound?

- Polar aprotic solvents (DMF, DMSO): Stabilize transition states in nucleophilic substitutions.

- Pd catalysts : Enable Suzuki-Miyaura cross-coupling at the thiazole C4 position (e.g., with aryl boronic acids, 75% yield) .

Side reactions (e.g., ester hydrolysis) are minimized by avoiding protic solvents and high temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.